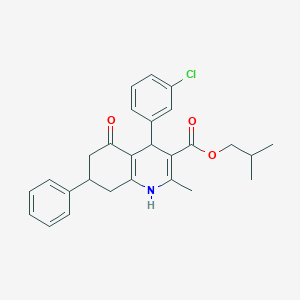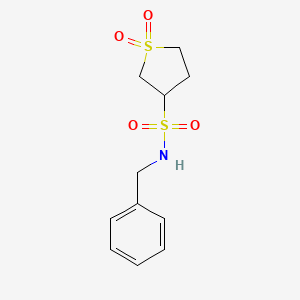
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride is a chemical compound that has significant applications in scientific research. It is a selective β3-adrenergic receptor agonist that has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis, or breakdown of fat, and increased thermogenesis, or heat production, in adipose tissue. This leads to a decrease in body weight and improved glucose tolerance. Additionally, activation of the β3-adrenergic receptor leads to relaxation of airway smooth muscle, which can improve respiratory function.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It increases lipolysis, or breakdown of fat, in adipose tissue, leading to a decrease in body weight. It also increases thermogenesis, or heat production, in adipose tissue, which can improve glucose tolerance. Additionally, it relaxes airway smooth muscle, which can improve respiratory function.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride has several advantages for lab experiments. It is a selective β3-adrenergic receptor agonist, which means that it can be used to specifically target this receptor in experiments. Additionally, it has been extensively studied, which means that there is a significant amount of literature available on its properties and effects.
However, there are also limitations to using this compound in lab experiments. It can be difficult to obtain and may be expensive. Additionally, it may have limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride. One area of research is the development of new β3-adrenergic receptor agonists with improved selectivity and efficacy. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of obesity, diabetes, and other metabolic disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in treating respiratory and cardiovascular diseases.
Synthesis Methods
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride is synthesized by reacting 2-tert-butyl-4-methylphenol with tert-butylamine to form N-(tert-butyl)-2-tert-butyl-4-methylphenol. This compound is then reacted with 3-chloropropan-1-amine to form N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine. Finally, this compound is treated with hydrochloric acid to form this compound.
Scientific Research Applications
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride has significant scientific research applications. It has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders. It has also been studied for its potential use in treating asthma and other respiratory disorders. Additionally, it has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
properties
IUPAC Name |
N-[3-(2-tert-butyl-4-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO.ClH/c1-14-9-10-16(15(13-14)17(2,3)4)20-12-8-11-19-18(5,6)7;/h9-10,13,19H,8,11-12H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMBTKVULJFFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNC(C)(C)C)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3,4-trichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5021032.png)

![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(phenylthio)propanamide](/img/structure/B5021053.png)
![N-[1-(2-phenylethyl)-4-piperidinyl]-4-morpholinamine](/img/structure/B5021058.png)
![2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5021059.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5021076.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021084.png)
![methyl 4-({3-[(4-nitrobenzoyl)amino]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5021091.png)
![N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5021098.png)
![8-methoxy-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5021102.png)
![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5021117.png)
![3-[(4-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5021120.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5021135.png)